molecular formula C12H15NO2 B15309811 3-Benzylpyrrolidine-3-carboxylic acid

3-Benzylpyrrolidine-3-carboxylic acid

Cat. No.: B15309811
M. Wt: 205.25 g/mol
InChI Key: FMKXTSWVXJUTBQ-UHFFFAOYSA-N
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Description

3-Benzylpyrrolidine-3-carboxylic acid: is an organic compound that belongs to the class of pyrrolidine carboxylic acids It features a pyrrolidine ring substituted with a benzyl group at the third position and a carboxylic acid group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization steps . This method allows for the enantioselective synthesis of the compound with high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with appropriate ligands under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-Benzylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The benzyl group may enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring but different substituents.

    Pyrrolidine-2,5-dione: Contains a similar ring structure but with different functional groups.

Uniqueness: 3-Benzylpyrrolidine-3-carboxylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-benzylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-11(15)12(6-7-13-9-12)8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)

InChI Key

FMKXTSWVXJUTBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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